b-Endorphin (18-31) (human)
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Overview
Description
b-Endorphin (18-31) (human): is a peptide fragment derived from the larger b-Endorphin molecule. b-Endorphin is an endogenous opioid neuropeptide and peptide hormone produced in certain neurons within the central nervous system and peripheral nervous system. It is one of three endorphins produced in humans, the others being alpha-endorphin and gamma-endorphin . b-Endorphin (18-31) specifically refers to the amino acid sequence from the 18th to the 31st position of the full b-Endorphin peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of b-Endorphin (18-31) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: : Industrial production of b-Endorphin (18-31) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized for yield and purity, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: : b-Endorphin (18-31) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions: : Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol, beta-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling agents.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
b-Endorphin (18-31) has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Researchers study its role in cellular signaling and its interactions with opioid receptors.
Medicine: It is investigated for its potential therapeutic effects in pain management, mood disorders, and immune modulation.
Industry: It is used in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
b-Endorphin (18-31) exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it inhibits the release of neurotransmitters such as substance P, which is involved in pain transmission. This leads to reduced pain perception and an overall analgesic effect. Additionally, b-Endorphin (18-31) can modulate the release of other neurotransmitters, such as dopamine, contributing to its mood-enhancing properties .
Comparison with Similar Compounds
Similar Compounds: : b-Endorphin (18-31) is part of the endogenous opioid peptide family, which includes other peptides such as alpha-endorphin and gamma-endorphin. These peptides share a common N-terminal sequence but differ in their C-terminal regions .
Uniqueness: : The uniqueness of b-Endorphin (18-31) lies in its specific amino acid sequence and its ability to selectively interact with opioid receptors. This selective interaction allows it to exert potent analgesic and mood-enhancing effects, distinguishing it from other endogenous opioid peptides .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H122N20O20/c1-7-41(3)61(95-74(113)62(42(4)8-2)94-64(103)44(6)85-71(110)56(39-58(82)98)92-68(107)50(23-13-17-33-77)87-65(104)48(80)36-45-20-10-9-11-21-45)73(112)90-52(25-15-19-35-79)69(108)93-55(38-57(81)97)70(109)84-43(5)63(102)91-54(37-46-26-28-47(96)29-27-46)72(111)89-51(24-14-18-34-78)67(106)88-49(22-12-16-32-76)66(105)83-40-59(99)86-53(75(114)115)30-31-60(100)101/h9-11,20-21,26-29,41-44,48-56,61-62,96H,7-8,12-19,22-25,30-40,76-80H2,1-6H3,(H2,81,97)(H2,82,98)(H,83,105)(H,84,109)(H,85,110)(H,86,99)(H,87,104)(H,88,106)(H,89,111)(H,90,112)(H,91,102)(H,92,107)(H,93,108)(H,94,103)(H,95,113)(H,100,101)(H,114,115)/t41-,42-,43-,44-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVYNMXVAYKDHJ-FMKAWOOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H122N20O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1623.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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